NPS-2143 is a potent and selective antagonist of the calcium-sensing receptor (CaSR) [, , ]. This small-molecule compound is classified as a calcilytic due to its ability to inhibit CaSR activation [, , , ]. NPS-2143 is frequently employed in scientific research to investigate the role of CaSR in various physiological and pathological processes [, , , , , , , , , , , , , , ].
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile, commonly referred to as NPS-2143, is a selective antagonist of the calcium-sensing receptor (CaSR). Its molecular formula is and it has been classified as a pharmacological agent with significant research applications in biochemistry and pharmacology. The compound is particularly noted for its role in modulating calcium signaling pathways, which are critical in various physiological processes such as bone metabolism and parathyroid hormone regulation .
The synthesis of NPS-2143 involves a multi-step process that includes the construction of its core structure followed by functional group modifications.
NPS-2143 undergoes several types of chemical reactions:
These reactions are essential for modifying NPS-2143 to create analogs with potentially enhanced pharmacological profiles.
NPS-2143 acts primarily as an antagonist at the calcium-sensing receptor. Its mechanism involves:
This understanding of its mechanism is crucial for exploring therapeutic applications in conditions like osteoporosis and other calcium-related disorders.
NPS-2143 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal usage conditions in laboratory settings.
NPS-2143 has several significant scientific applications:
Through these applications, NPS-2143 continues to be an important compound in both academic research and potential clinical developments related to calcium signaling mechanisms.
This chiral synthetic compound belongs to the aryloxypropanolamine class, characterized by an ether-linked propanolamine chain attached to a substituted benzonitrile core. Its systematic IUPAC name, 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile, precisely defines its stereochemistry and substituent arrangement [3]. The molecule features three key pharmacophores: (1) a lipophilic 2-naphthyl group linked to a tertiary-butylamine moiety, (2) a β-hydroxy secondary amine connector enabling hydrogen bonding, and (3) an ortho-chloro substituted benzonitrile aromatic system providing electronic polarization. The absolute (R)-configuration at the chiral hydroxy-bearing carbon (C2) is pharmacologically critical, as stereochemistry significantly influences receptor binding affinity [5] [9].
Table 1: Molecular Identity and Properties
Characteristic | Value | Source |
---|---|---|
Systematic Name | (R)-2-Chloro-6-(2-hydroxy-3-((2-methyl-1-(naphthalen-2-yl)propan-2-yl)amino)propoxy)benzonitrile | [3] [7] |
CAS Registry Number | 284035-33-2 (free base) | [5] [9] |
324523-20-8 (hydrochloride salt) | [7] | |
Molecular Formula | C₂₄H₂₅ClN₂O₂ (free base) | [3] [5] |
Molecular Weight | 408.92 g/mol (free base) | [3] |
XLogP | 5.24 | [5] [9] |
Topological Polar Surface Area | 65.28 Ų | [5] [9] |
Hydrogen Bond Donors | 2 | [5] [9] |
Hydrogen Bond Acceptors | 3 | [5] [9] |
The structural complexity arises from the naphthalene ring system fused to the branched alkylamine and the chloro-cyano substituted benzene ring connected via a flexible hydroxypropoxy linker. This amphiphilic structure allows membrane permeability (logP >5) while maintaining polar interactions critical for receptor engagement. The molecule exists predominantly as a free base under physiological conditions but forms stable hydrochloride salts for experimental use, enhancing solubility [7].
The compound emerged from targeted drug discovery programs focused on calcium-sensing receptor (CaSR) modulation. Its development is documented in patent literature, particularly under the experimental designations NPS 2143 and SB-262470A. US Patent US9446023B2 details structurally related (S)-bucindolol derivatives but highlights the significance of stereochemistry in adrenergic receptor modulation, providing synthetic precedent for chiral aryloxypropanolamines [2]. While this patent doesn't explicitly claim the subject compound, it establishes the pharmacological importance of stereoselective synthesis for molecules within this structural class.
The compound's specific synthesis and biological evaluation are protected through chemical use patents, exemplified by its inclusion in kinase inhibitor patent families (WO2008109613A1) as an intermediate or biological probe [4]. Its assignment of unique registry numbers (CAS 284035-33-2 and 324523-20-8 for the hydrochloride salt) signifies its status as a distinct chemical entity with demonstrated research utility. The hydrochloride salt (CAS 324523-20-8) is commercially standardized for research, indicating established synthesis and purification protocols [7].
Table 2: Key Patent and Commercial Landscape Milestones
Year | Event/Designation | Patent/Commercial Reference | Significance |
---|---|---|---|
~2000 | Synthesis as SB-262470A | Not explicitly stated in sources | Early research identifier |
2002 | Characterization as NPS 2143 | [5] [9] | Established role as a calcilytic agent |
2008 | Inclusion in kinase inhibitor patents | WO2008109613A1 [4] | Utility as chemical intermediate or probe recognized |
Ongoing | Commercial availability as HCl salt | BLD Pharm [7] | Standardized research chemical (CAS 324523-20-8) |
NPS 2143 is pharmacologically classified as a potent and selective calcilytic agent – an allosteric antagonist of the extracellular calcium-sensing receptor (CaSR) [5] [9]. Its discovery provided a critical tool for dissecting CaSR signaling pathways central to calcium ion (Ca²⁺) homeostasis and parathyroid hormone (PTH) secretion. Mechanistically, NPS 2143 binds to the CaSR's transmembrane domain, stabilizing an inactive conformation that inhibits signaling triggered by extracellular Ca²⁺ and other agonists. This antagonism directly counteracts receptor activation, leading to increased PTH release from parathyroid cells – a counterintuitive "agonist-like" endocrine response achieved through receptor inhibition [5] [9].
This unique pharmacology established NPS 2143 as an indispensable research probe for investigating:
Beyond calcium metabolism, NPS 2143 exhibits unexpected antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity, documented in the Guide to Pharmacology (GtoPdb), appears distinct from its CaSR antagonism and involves disruption of bacterial membrane integrity or inhibition of essential bacterial enzymes, although the precise bactericidal mechanism remains under investigation [5] [9]. This dual pharmacological profile highlights the potential for repurposing well-characterized receptor modulators for novel therapeutic indications.
Table 3: Core Pharmacological Profile of NPS 2143
Pharmacological Class | Primary Target | Key Biological Effect | Research Application |
---|---|---|---|
Calcilytic | Calcium-Sensing Receptor (CaSR) | Allosteric inhibition → Increased PTH secretion | Calcium homeostasis research; Bone anabolism studies |
Antibacterial Agent | Undefined bacterial target(s) | Growth inhibition of MRSA | Novel antibiotic mechanism discovery |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7